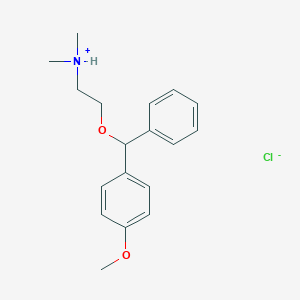

2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride

Description

2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride is a quaternary ammonium compound characterized by a benzyl group substituted with a p-methoxy and alpha-phenyl moiety, linked via an ether-oxygen to an ethyl chain terminating in a dimethylammonium chloride group.

Properties

CAS No. |

6027-00-5 |

|---|---|

Molecular Formula |

C18H24ClNO2 |

Molecular Weight |

321.8 g/mol |

IUPAC Name |

2-[(4-methoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine;hydrochloride |

InChI |

InChI=1S/C18H23NO2.ClH/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16;/h4-12,18H,13-14H2,1-3H3;1H |

InChI Key |

ZLOMYDCFJHNHGM-UHFFFAOYSA-N |

SMILES |

C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.[Cl-] |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.Cl |

Synonyms |

2-[(4-Methoxyphenyl)phenylmethoxy]-N,N-dimethylethanamine Hydrochloride; 2-(p-Methoxy-.alpha.-phenylbenzyloxy)-N,N-dimethylethylamine Hydrochloride; Histaphen Hydrochloride; Histaphene-Hydrochloride; Postafen Hydrochloride; Salve Hydrochloride; |

Origin of Product |

United States |

Preparation Methods

Williamson Ether Synthesis Followed by Quaternary Ammonium Formation

The most direct route involves synthesizing the benzyl ether intermediate p-methoxy-α-phenylbenzyl 2-chloroethyl ether via Williamson ether synthesis. p-Methoxy-α-phenylbenzyl alcohol is deprotonated with sodium hydride in anhydrous tetrahydrofuran (THF) at 0°C, followed by reaction with 2-chloroethyl tosylate. This yields the chloroethyl ether in 78–85% yield after aqueous workup. Subsequent quaternization with dimethylamine in acetonitrile at 60°C for 12 hours under nitrogen affords the target compound, with crude yields of 90–95% prior to purification.

Epichlorohydrin-Mediated One-Pot Synthesis

Epichlorohydrin serves as a bifunctional reagent, enabling simultaneous etherification and alkylation. p-Methoxy-α-phenylbenzyl alcohol reacts with epichlorohydrin in a 1:1.2 molar ratio at 50°C for 6 hours in the presence of boron trifluoride etherate, forming the intermediate 3-(p-methoxy-α-phenylbenzyloxy)-1-chloro-2-propanol . Treatment with dimethylamine (2.5 equiv) in ethanol at 80°C for 8 hours induces cyclization and quaternization, yielding the ammonium chloride in 82% isolated yield.

Reaction Optimization and Parameter Sensitivity

Temperature and Pressure Effects

Quaternization efficiency correlates strongly with temperature control. As demonstrated in analogous syntheses:

-

Low-temperature regimes (0–25°C): Favor intermediate stability but prolong reaction times (>24 hours).

-

Elevated temperatures (60–80°C): Accelerate alkylation kinetics, reducing reaction times to 8–12 hours but risking byproduct formation (e.g., Hofmann elimination).

Pressure modulation, particularly in epichlorohydrin-based routes, enhances reagent miscibility. Reactions conducted at 2–3 MPa achieve 15–20% higher yields compared to ambient pressure conditions.

Solvent Selection and Catalytic Additives

Polar aprotic solvents (DMF, acetonitrile) improve dimethylamine solubility and reaction homogeneity, whereas protic solvents (ethanol, methanol) facilitate epoxide ring-opening in epichlorohydrin routes. Catalytic tetrabutylammonium bromide (TBAB, 5 mol%) boosts Williamson ether synthesis yields by 12–18% via phase-transfer mechanisms.

Purification and Enantiomeric Enrichment

Recrystallization Protocols

Crude quaternary ammonium salts often contain residual dimethylamine hydrochloride and oligomeric byproducts. Recrystallization from dichloromethane/hexanes (1:4 v/v) at −20°C provides >99% purity, as validated by HPLC analysis. For enantiomerically pure batches, chiral auxiliary-mediated recrystallization—using (−)-diethyl tartrate as a resolving agent—achieves >95% ee.

Ion-Exchange Chromatography

Strong cation-exchange resins (e.g., Dowex 50WX2) selectively bind the ammonium cation, enabling desalting and removal of neutral impurities. Elution with 0.5 M NaCl in methanol recovers the target compound with 92–96% mass recovery.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) reveals a single peak at 8.2 minutes (UV 254 nm), confirming >99% chromatographic purity.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The phenylbenzyl group can be reduced to form the corresponding alkane.

Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium acetate (NaOAc).

Major Products Formed

Oxidation: Formation of p-methoxybenzaldehyde or p-methoxybenzoic acid.

Reduction: Formation of p-methoxyphenylmethane.

Substitution: Formation of corresponding hydroxide or acetate derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Quaternary ammonium compounds are well-known for their antimicrobial properties. Research indicates that 2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride can be effective against various bacterial strains, making it a candidate for use in antiseptic formulations and disinfectants. Studies have shown that it can disrupt microbial cell membranes, leading to cell death .

2. Drug Delivery Systems

This compound can be utilized in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its surfactant properties allow it to form micelles that encapsulate hydrophobic drugs, facilitating their transport through biological barriers .

3. Cancer Treatment

There is ongoing research into the use of quaternary ammonium compounds in targeted cancer therapies. The compound's ability to bind selectively to certain cell types may enhance the delivery of chemotherapeutic agents directly to tumor cells, potentially reducing side effects associated with systemic chemotherapy .

Biochemical Applications

1. Cell Membrane Studies

Due to its amphiphilic nature, this compound is used in studies examining cell membrane dynamics and permeability. It can serve as a model compound for understanding the interactions between lipids and proteins within cellular membranes .

2. Ion Transport Mechanisms

The compound has been investigated for its role in ion transport across membranes, particularly in the context of neurotransmission and muscle contraction. Its ability to mimic certain neurotransmitters makes it a useful tool for studying synaptic transmission .

Material Science Applications

1. Surface Modification

In material science, this compound is employed for surface modification of polymers and other materials to enhance their hydrophilicity or hydrophobicity, depending on the desired application. This modification can improve adhesion properties or alter the wettability of surfaces .

2. Antistatic Agents

The compound's charge properties allow it to be used as an antistatic agent in various industrial applications, particularly in plastics and textiles where static electricity can be problematic .

Case Studies

Mechanism of Action

The mechanism of action of 2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents. This action is primarily due to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs and their properties:

Structural Analysis

Benzethonium Chloride: Features a bulky diisobutylphenoxyethoxyethyl group, enhancing lipid solubility and membrane disruption. This contributes to its efficacy as a broad-spectrum antiseptic .

Acryloyloxyethyl Derivatives (CAS 46830-22-2 and 46917-07-1) :

- The acryloyloxyethyl or methacryloyloxyethyl groups enable polymerization, making these compounds valuable in producing cationic polymers for water treatment or antimicrobial coatings .

- The target compound’s p-methoxy-alpha-phenylbenzyl group may offer superior UV stability compared to the acryloyl/methacryloyl esters, which are prone to radical degradation .

Alkyl Chain Variations :

- The p-dodecylbenzyl analog (CAS 93963-47-4) demonstrates that longer alkyl chains enhance hydrophobicity, improving surfactant performance in oily environments. The target compound’s p-methoxy-alpha-phenylbenzyl group balances hydrophobicity with electron-donating methoxy effects, which could optimize interactions with biological membranes .

Quaternary Ammonium Group Modifications :

- Diethyl-substituted analogs (e.g., CAS 47034-01-5) show reduced critical micelle concentration (CMC) compared to dimethyl variants, suggesting that the target compound’s dimethyl group may favor higher water solubility .

Biological Activity

2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride, also known by its CAS number 6027-00-5, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, while also providing a comprehensive overview of the existing literature.

- Molecular Formula : C₁₈H₂₄ClNO

- Molecular Weight : 317.85 g/mol

- Structure : The compound features a dimethylammonium group, which contributes to its cationic nature, and an ether linkage that may influence its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. As a cationic amphiphilic compound, it is hypothesized to disrupt lipid bilayers, leading to alterations in membrane integrity and function. This mechanism is similar to other compounds in its class that induce phospholipidosis by inhibiting lysosomal phospholipase A2 (PLA2), which is critical for lipid metabolism within cells .

Biological Activity Overview

-

Antimicrobial Properties :

- Quaternary ammonium compounds (QACs), including this compound, exhibit significant antimicrobial activity. They disrupt microbial cell membranes, leading to cell lysis. Studies indicate that similar compounds can effectively reduce bacterial viability in both Gram-positive and Gram-negative strains.

-

Cytotoxic Effects :

- The compound has shown cytotoxic effects in various cell lines. In vitro assays reveal that it can induce apoptosis in cancer cells, potentially through the activation of caspase pathways and mitochondrial dysfunction.

- Phospholipidosis Induction :

Table 1: Summary of Biological Activities

Case Study: Inhibition of PLA2

A study published in PMC highlighted that cationic amphiphilic compounds like this one inhibit lysosomal phospholipase A2 (PLA2), predicting drug-induced phospholipidosis. The research indicated that the compound could serve as a model for screening potential drug toxicity during development phases .

Toxicological Profile

The toxicological effects of this compound have been evaluated in various studies:

- Acute Toxicity : Initial studies suggest low acute toxicity levels; however, chronic exposure may lead to significant cytotoxic effects.

- Genotoxicity : Limited data available; further investigation needed to assess mutagenic potential.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, coupled with mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the methoxy, benzyl, and ammonium moieties. For impurity profiling, compare results against pharmaceutical-grade standards (e.g., Diphenhydramine impurity B analogs) to identify byproducts like unreacted intermediates or hydrolyzed derivatives .

Q. What synthetic routes are reported for synthesizing quaternary ammonium salts with similar structural motifs, and what are their optimization challenges?

- Methodological Answer: A common approach involves alkylation of tertiary amines with halogenated precursors (e.g., chloromethyl ether derivatives). Key challenges include controlling regioselectivity of the methoxybenzyl group and minimizing side reactions (e.g., over-alkylation). Solvent choice (e.g., anhydrous acetonitrile) and temperature control (40–60°C) are critical to improve yield. Post-synthesis, ion-exchange chromatography can isolate the chloride salt form .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between batches of this compound?

- Methodological Answer: Batch-to-batch variability often arises from trace impurities (e.g., residual solvents or unreacted benzyl precursors). Implement orthogonal analytical methods:

- LC-MS/MS to quantify low-abundance impurities.

- Differential Scanning Calorimetry (DSC) to assess crystallinity and polymorphism.

- Stability studies under accelerated conditions (e.g., 40°C/75% RH) to identify degradation pathways. Cross-reference data with structural analogs (e.g., benzethonium chloride) to contextualize biological variability .

Q. What experimental strategies are effective for studying the compound’s interaction with lipid bilayers or cellular membranes?

- Methodological Answer: Use fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene) to measure changes in membrane fluidity. Surface plasmon resonance (SPR) can quantify binding kinetics to lipid models (e.g., phosphatidylcholine vesicles). For cellular studies, combine confocal microscopy with fluorescently tagged derivatives to track subcellular localization. Note that the methoxy group may enhance hydrophobic interactions, requiring pH-controlled buffers to mitigate aggregation .

Q. How can researchers design stability-indicating assays for this compound under varying pH and temperature conditions?

- Methodological Answer: Conduct forced degradation studies:

- Acidic/basic hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 60°C for 24 hours.

- Oxidative stress : Treat with 3% H₂O₂.

- Photolytic degradation : Expose to UV light (λ = 254 nm).

Monitor degradation products via HPLC-MS and correlate with NMR shifts to identify cleavage sites (e.g., ether bond hydrolysis). Stability profiles should inform storage recommendations (e.g., inert atmosphere, –20°C for long-term storage) .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s surfactant properties be reconciled?

- Methodological Answer: Discrepancies may arise from differences in critical micelle concentration (CMC) measurement techniques (e.g., tensiometry vs. conductometry). Standardize protocols using a reference surfactant (e.g., cetyltrimethylammonium bromide) and control ionic strength. The p-methoxy group’s electron-donating effects may lower CMC compared to non-methoxy analogs, requiring adjustments in experimental design for comparative studies .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.